molecular formula C5H12O3 B1617257 1,1-Dimethoxypropan-2-ol CAS No. 42919-42-6

1,1-Dimethoxypropan-2-ol

Cat. No.: B1617257
CAS No.: 42919-42-6
M. Wt: 120.15 g/mol
InChI Key: PRAYXKGWSGUXQK-UHFFFAOYSA-N
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Description

1,1-Dimethoxypropan-2-ol, also known as 2-Hydroxypropionaldehyde dimethyl acetal, is an organic compound with the molecular formula C5H12O3. It is a colorless to pale yellow liquid with a slightly sweet odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in different fields of scientific research .

Mechanism of Action

Target of Action

1,1-Dimethoxy-2-propanol, also known as (S)-1,1-Dimethoxy-2-hydroxypropane or (S)-Lactaldehyde dimethyl acetal , is a chiral organic compound. It is commonly used as a reagent in organic synthesis

Mode of Action

It is known to be used in the synthesis of d-lactaldehyde , which suggests that it may interact with its targets to facilitate this conversion.

Biochemical Pathways

Its use in the synthesis of d-lactaldehyde suggests that it may play a role in the metabolic pathways involving this compound.

Result of Action

Its use in the synthesis of d-lactaldehyde suggests that it may contribute to the production of this compound, which could have various downstream effects depending on the specific context.

Preparation Methods

Chemical Reactions Analysis

1,1-Dimethoxypropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1-Dimethoxypropan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics and protein interactions.

    Medicine: It is utilized in the development of drug delivery systems and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

1,1-Dimethoxypropan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

1,1-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXKGWSGUXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339189
Record name 1,1-Dimethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42919-42-6
Record name 1,1-Dimethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxypropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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